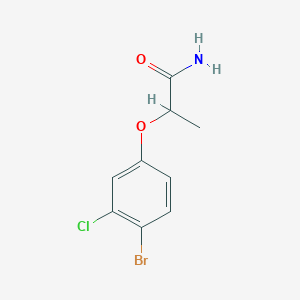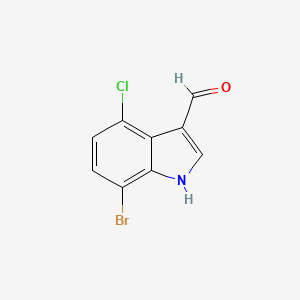![molecular formula C12H10N4O B1449523 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 35877-37-3](/img/structure/B1449523.png)
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Übersicht
Beschreibung
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” ist eine chemische Verbindung mit der CAS-Nummer: 35877-37-3 und einem Molekulargewicht von 226,24 . Bei Raumtemperatur liegt sie als blassgelber bis gelbbrauner Feststoff vor .
Syntheseverfahren
Diese Verbindung kann unter Verwendung einer ultraschallgestützten Huisgen-1,3-dipolaren Cycloadditionsreaktion mit guten Ausbeuten synthetisiert werden . Diese Methode beinhaltet die Cycloadditionsreaktion von Alkinen mit verschiedenen aromatischen und aliphatischen Aziden unter Verwendung eines Cu(II)-Katalysators in Gegenwart von Natriumascorbat .
Antitumoraktivität
Einige Derivate von “this compound”, die mit 1,2,3-Triazolen verknüpft sind, haben vielversprechende Antitumoraktivität gezeigt . Diese Verbindungen wurden auf ihre In-vitro-Antitumoraktivität gegen verschiedene Krebszelllinien getestet und zeigten eine gute bis mäßige Antitumoraktivität, insbesondere gegen Nierenzellenlinien .
Antitumoraktivität
Die Verbindung zeigte auch eine ausgeprägte Antitumoraktivität gegen alle getesteten Zelllinien mit IC50-Werten von 5,00–32,52 µM .
Hemmungsaktivität
Bestimmte Verbindungen, die mit “this compound” verwandt sind, zeigten eine signifikante Hemmungsaktivität mit IC50-Werten von 0,057 ± 0,003, 0,081 ± 0,004 und 0,119 ± 0,007 µM, jeweils im Vergleich zum Kontrollmedikament Sorafenib .
Biologische und pharmakologische Aktivitäten
Pyrazolopyrimidin, ein fusioniertes stickstoffhaltiges heterocyclisches Ringsystem, das mit der chemischen Zusammensetzung von “this compound” verwandt ist, ist dafür bekannt, pharmakologisches Potenzial als Antiviralmittel, Antibiotikum, Antitumormittel, bei Parkinson-Krankheit, Hautkrebszelllinien (G-361), CNS-Krebs (SF-268) und humaner Leukämie (HL-60) zu besitzen .
Wirkmechanismus
Target of Action
The primary target of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for phosphorylation of key components for cell proliferation .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell growth arrest . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to cell growth arrest at the G0-G1 stage , preventing the cell from entering the S phase, where DNA replication occurs .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . This leads to the inhibition of cell growth and proliferation .
Biochemische Analyse
Biochemical Properties
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to interact with CDK2/cyclin A2, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting the enzyme’s activity . Additionally, this compound has been found to interact with other biomolecules, such as protein kinases, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to induce cell cycle arrest at the G0-G1 stage, leading to the inhibition of cell proliferation . It also promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes . Furthermore, this compound has been found to modulate cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. This compound binds to the active site of CDK2/cyclin A2, forming hydrogen bonds with key amino acids, such as Leu83, which are essential for the enzyme’s activity . By inhibiting CDK2, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to modulate gene expression by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable at room temperature, but its stability can be affected by factors such as light and pH . Over time, this compound may degrade, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, this compound can bind to proteins in the blood, facilitating its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with nuclear proteins and modulate gene expression . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These localization mechanisms are essential for the compound’s ability to exert its therapeutic effects.
Eigenschaften
IUPAC Name |
1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCMRDPFTNELIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280937 | |
| Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35877-37-3 | |
| Record name | 35877-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)
amine](/img/structure/B1449445.png)










![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)
